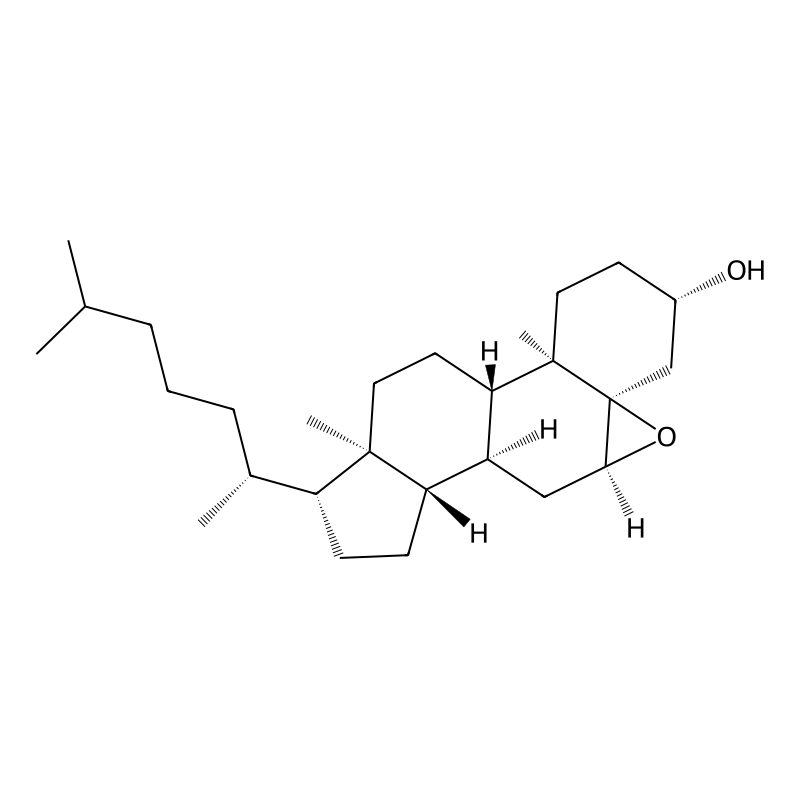Epoxycholesterol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Synthesis and Regulation
Epoxycholesterol is formed through a branch of the mevalonate pathway, the same pathway responsible for cholesterol production. Interestingly, its synthesis parallels cholesterol production, suggesting a potential role as a safety valve to prevent excessive cholesterol accumulation []. Studies have shown that cholesterol addition to cells leads to a rapid and preferential inhibition of epoxycholesterol synthesis, suggesting a potential feedback mechanism [].
Activation of Liver X Receptors (LXRs)
One of the most crucial functions of epoxycholesterol lies in its ability to activate Liver X Receptors (LXRs), a family of nuclear receptors involved in cholesterol metabolism and inflammation [, ]. Upon activation by epoxycholesterol, LXRs regulate various genes involved in cholesterol efflux (removal) from cells, promoting a healthy balance of cholesterol levels [].
Potential Therapeutic Applications
Research suggests that epoxycholesterol's ability to modulate cholesterol homeostasis holds potential for therapeutic applications. Studies have explored the possibility of utilizing epoxycholesterol or its derivatives as a means to promote cholesterol efflux and potentially combat conditions like atherosclerosis, characterized by excessive cholesterol buildup in arteries []. However, further research is needed to fully understand the safety and efficacy of such approaches.
Potential Pro-inflammatory Effects
While epoxycholesterol demonstrates potential benefits in regulating cholesterol, some research suggests a potential downside. Studies have shown that certain forms of epoxycholesterol, such as 5α,6α-epoxycholesterol, may contribute to inflammation and oxidative stress in some experimental models [, ]. These findings highlight the importance of further research to understand the complex and potentially context-dependent effects of different epoxycholesterol forms.
Epoxycholesterol, specifically 5α,6α-epoxycholesterol, is an oxysterol derived from cholesterol through enzymatic oxidation. It has the molecular formula and a molecular weight of approximately 402.7 g/mol. This compound is characterized by the presence of an epoxide group at the 5 and 6 positions of the steroid nucleus, which significantly influences its chemical reactivity and biological activity. Epoxycholesterol is recognized as a metabolite involved in various physiological processes, including cellular signaling and lipid metabolism .
The mechanism of action of epoxycholesterol depends on the specific type.
- 5α,6α-EC: This form acts as a ligand for Liver X receptors (LXRs), which regulate cholesterol metabolism, inflammation, and cell proliferation []. By binding to LXRs, it can influence various cellular processes.
- 24(S),25-epoxycholesterol: This type plays a role in the developing brain by promoting the differentiation of stem cells into dopaminergic neurons []. It may also have anti-inflammatory properties [].
- Hydrolysis: The epoxide can be hydrolyzed to form diols, which are less reactive and can participate in further biochemical pathways.
- Nucleophilic Attack: The epoxide structure is susceptible to nucleophilic attack by various nucleophiles, leading to the formation of hydroxylated derivatives.
- Isomerization: The compound can also undergo isomerization, producing different stereochemical configurations of the epoxide .
These reactions are crucial for its biological activity and metabolic fate.
Epoxycholesterol exhibits significant biological activities, particularly in cancer biology. It has been shown to modulate various cellular processes:
- Anticancer Properties: Research indicates that 5α,6α-epoxycholesterol contributes to the anticancer pharmacology of tamoxifen, a widely used drug in breast cancer treatment. It influences cell differentiation and apoptosis in cancer cells .
- Liver X Receptor Modulation: This compound acts as a modulator of liver X receptors, which play a crucial role in regulating lipid metabolism and inflammation .
- Cell Signaling: Epoxycholesterol is involved in signaling pathways that affect cholesterol homeostasis and cellular responses to stress .
The synthesis of epoxycholesterol can be achieved through various methods:
- Enzymatic Oxidation: Natural biosynthesis involves enzymatic oxidation of cholesterol by cytochrome P450 enzymes, leading to the formation of epoxides.
- Chemical Synthesis: Laboratory synthesis can be performed using methods such as:
- Intramolecular Williamson Ether Synthesis: This method allows for the formation of the epoxide through nucleophilic substitution reactions.
- Stereoselective Synthesis: Techniques have been developed for the stereoselective synthesis of 24(S),25-epoxycholesterol from sterols like cholenic acid or stigmasterol .
Epoxycholesterol has several applications in research and medicine:
- Biomarker for Disease: It serves as a potential biomarker for certain diseases, including breast cancer, due to its accumulation in affected tissues .
- Pharmaceutical Development: Its properties are explored in drug development, particularly in targeting lipid metabolism-related diseases and cancer therapies.
- Research Tool: Used in studies investigating cholesterol metabolism and its implications in health and disease.
Epoxycholesterol shares structural similarities with other oxysterols and cholesterol derivatives. Here are some notable compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 5α,6β-Epoxycholesterol | Similar epoxide structure | Different stereochemistry affects biological activity |
| 24(S),25-Epoxycholesterol | Epoxide at different positions | Involved in cholesterol transport mechanisms |
| Cholestane-3β,5α,6β-Triol | Hydroxylated derivative | Significant in lysosomal storage diseases |
| Cholesterol | Parent compound | Precursor to all oxysterols |
Epoxycholesterol's unique position as a modulator of liver X receptors distinguishes it from these similar compounds, contributing to its specific biological roles and therapeutic potential .








